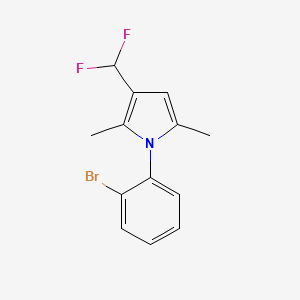![molecular formula C24H24ClN5O3S B2524695 N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 932339-21-4](/img/structure/B2524695.png)
N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that has been chlorinated . This suggests that the synthesis of the compound of interest may also involve similar strategies, such as the use of chlorination agents and condensation reactions to introduce the pyrazolopyrimidinyl moiety and the methoxybenzyl group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography and density functional theory (DFT) calculations . These methods provide detailed information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the molecule. The molecular electrostatic potential (MEP) surface map is also investigated to understand the electronic distribution, which is crucial for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through their interactions with various nucleophiles and reagents. For example, a pyrimidine derivative was used as a building block to construct nitrogen heterocycles by reacting with bifunctional nucleophiles such as hydrazines and guanidines . This indicates that the compound of interest may also exhibit reactivity towards nucleophiles, potentially leading to the formation of various heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are typically characterized using spectroscopic methods like LCMS, IR, and NMR . These properties are essential for understanding the behavior of the compound in different environments and can influence its biological activity.
Biological Activity
The related compounds exhibit significant biological activities, particularly as anticancer agents. For instance, one compound showed marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancer cells . Another set of compounds was evaluated for their cytotoxicity against leukemic cell lines, with some showing high cytotoxicity . This suggests that the compound of interest may also possess anticancer properties, which could be further investigated through biological assays.
Aplicaciones Científicas De Investigación
Anticancer Activity
Design and Synthesis for Anticancer Applications : Research into compounds with a similar structural framework has shown promising anticancer activity. For example, Al-Sanea et al. (2020) explored the synthesis and in vitro cytotoxic activity of certain derivatives with modifications on the pyrimidine ring, which showed significant cancer cell growth inhibition against various cancer cell lines, indicating potential as anticancer agents (Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Agents
Development of Anti-inflammatory Compounds : Abu‐Hashem et al. (2020) synthesized derivatives incorporating visnaginone and khellinone, leading to compounds with COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. This demonstrates the potential of structurally related compounds in developing new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Antioxidant Activity
Synthesis and Antioxidant Potential : Chkirate et al. (2019) investigated pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, revealing significant antioxidant activity. This highlights the role of such compounds in developing antioxidants, which are crucial in mitigating oxidative stress-related diseases (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3S/c1-3-29-14-20-22(28-29)23(32)30(13-16-8-10-18(33-2)11-9-16)24(27-20)34-15-21(31)26-12-17-6-4-5-7-19(17)25/h4-11,14H,3,12-13,15H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBDVABGBZJBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

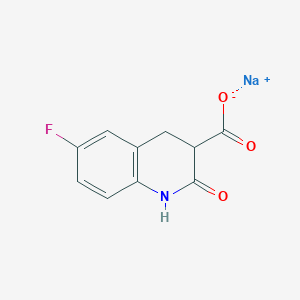
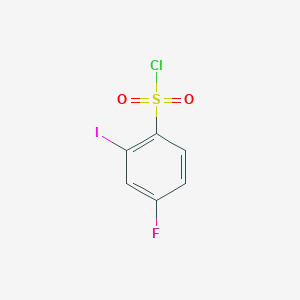
![2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B2524616.png)
![Morpholin-4-yl-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2524617.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2524619.png)


![2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran](/img/structure/B2524624.png)
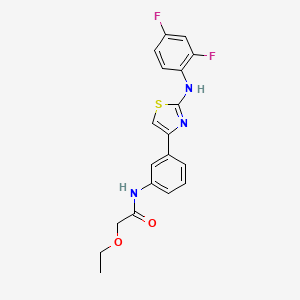
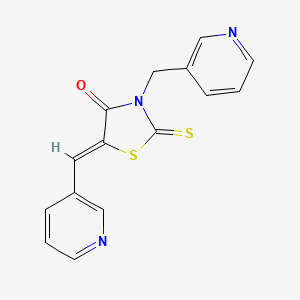

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide](/img/structure/B2524629.png)
